2-[(4-methoxybenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
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Overview
Description
2-[(4-methoxybenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole core
Preparation Methods
The synthesis of 2-[(4-methoxybenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the sulfanyl and methoxybenzyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-methoxybenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique structure could be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar compounds include other thieno[3,4-d]imidazole derivatives with different substituents. The uniqueness of 2-[(4-methoxybenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:
- 2-[(4-tert-butylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(4-bromobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(2,5-dimethylbenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
These compounds share structural similarities but differ in their substituents, which can significantly impact their reactivity and applications.
Properties
Molecular Formula |
C19H20N2O3S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C19H20N2O3S2/c1-24-16-9-7-14(8-10-16)11-25-19-20-17-12-26(22,23)13-18(17)21(19)15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3 |
InChI Key |
MPFJWUOFCHWNER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3CS(=O)(=O)CC3N2C4=CC=CC=C4 |
Origin of Product |
United States |
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